
3-hydroxytetrahydrothiopyran-4-one S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXYTETRAHYDRO-4H-THIOPYRAN-4-ONE1,1-DIOXIDE is a sulfur-containing heterocyclic compound. It is part of the thiopyran family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and material science .
Synthetic Routes and Reaction Conditions:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or its derivatives to divinyl ketones.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Halides, NaH
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including stable free nitroxyl radicals and polyheterocyclic systems.
Biology and Medicine:
Antitumor and Antibacterial Agents: Some derivatives have shown promising antitumor and antibacterial activities.
Industry:
Mecanismo De Acción
The compound exerts its effects primarily through interactions with various molecular targets. For instance, its derivatives can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .
Comparación Con Compuestos Similares
- Tetrahydro-4H-thiopyran-4-one
- Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
- Tetrahydro-4H-pyran-4-one
Uniqueness: 3-HYDROXYTETRAHYDRO-4H-THIOPYRAN-4-ONE1,1-DIOXIDE is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Its hydroxyl group and the presence of sulfur in the ring structure provide distinct reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C5H8O4S |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
3-hydroxy-1,1-dioxothian-4-one |
InChI |
InChI=1S/C5H8O4S/c6-4-1-2-10(8,9)3-5(4)7/h5,7H,1-3H2 |
Clave InChI |
QNXLOIJCZAUFGA-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


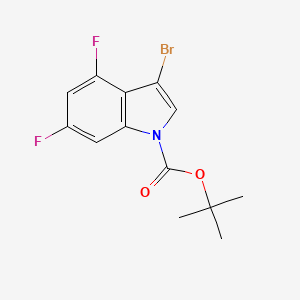




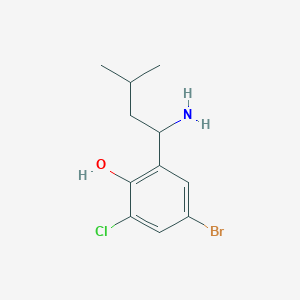
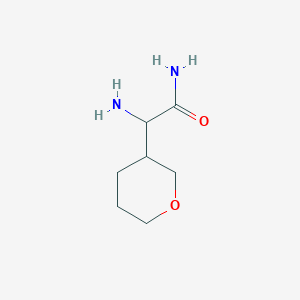
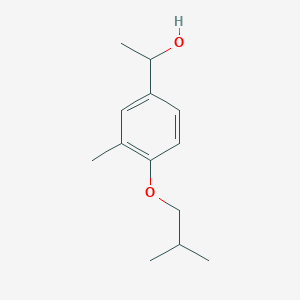


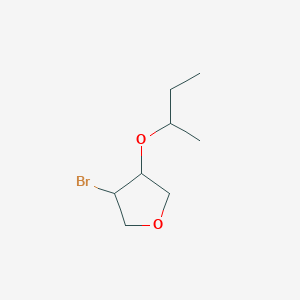

![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)

